[3-(4-Bromophenoxy)propyl](trichloro)silane
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Overview
Description
3-(4-Bromophenoxy)propylsilane: is a chemical compound with the molecular formula C9H10BrCl3OSi. It is a silane derivative where a trichlorosilane group is attached to a 3-(4-bromophenoxy)propyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenoxy)propylsilane typically involves the reaction of 3-(4-bromophenoxy)propanol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. A common method involves using a base such as pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pressure, as well as the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(4-Bromophenoxy)propylsilane can undergo nucleophilic substitution reactions where the trichlorosilane group is replaced by other nucleophiles.
Hydrolysis: The trichlorosilane group is susceptible to hydrolysis, forming silanols and hydrochloric acid.
Oxidation and Reduction: The bromophenoxy group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Hydrolysis Products: Silanols and hydrochloric acid are the primary products of hydrolysis.
Oxidation and Reduction Products: The products depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry:
Catalysis: 3-(4-Bromophenoxy)propylsilane is used as a precursor in the synthesis of catalysts for various organic reactions.
Surface Modification: It is employed in modifying surfaces to enhance their chemical properties.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Biocompatibility: Research is ongoing to assess its biocompatibility and potential use in medical devices.
Industry:
Coatings and Adhesives: It is used in the formulation of coatings and adhesives to improve their performance and durability.
Polymer Synthesis: The compound is utilized in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism by which 3-(4-Bromophenoxy)propylsilane exerts its effects involves the interaction of the trichlorosilane group with various substrates. The trichlorosilane group can form strong covalent bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in organic synthesis. The bromophenoxy group can participate in various chemical reactions, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
- 3-(4-Chlorophenoxy)propylsilane
- 3-(4-Fluorophenoxy)propylsilane
- 3-(4-Methylphenoxy)propylsilane
Comparison:
- Reactivity: The presence of different substituents on the phenoxy group (e.g., bromine, chlorine, fluorine, methyl) affects the reactivity and chemical properties of the compound.
- Applications: While all these compounds are used in similar applications, the specific substituent can influence the efficiency and outcome of the reactions they are involved in .
Properties
CAS No. |
654680-37-2 |
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Molecular Formula |
C9H10BrCl3OSi |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
3-(4-bromophenoxy)propyl-trichlorosilane |
InChI |
InChI=1S/C9H10BrCl3OSi/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2 |
InChI Key |
MXQCZPKKRWLJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCC[Si](Cl)(Cl)Cl)Br |
Origin of Product |
United States |
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